2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a cyclobutylmethyl group and a pyrimidine ring substituted with a fluorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including hydrogenation, cyclization, and amination.
Substitution with Cyclobutylmethyl Group: The piperidine ring is then substituted with a cyclobutylmethyl group through nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, strong bases, and electrophilic fluorinating agents like NFSI or Selectfluor.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a fluorine atom.
5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine: This compound has a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for drug development .
Properties
Molecular Formula |
C14H20FN3O |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[1-(cyclobutylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C14H20FN3O/c15-12-8-16-14(17-9-12)19-13-4-6-18(7-5-13)10-11-2-1-3-11/h8-9,11,13H,1-7,10H2 |
InChI Key |
QYCDMOBDEZQGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Origin of Product |
United States |
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